N-(4-benzoylphenyl)-3-nitrobenzamide

Description

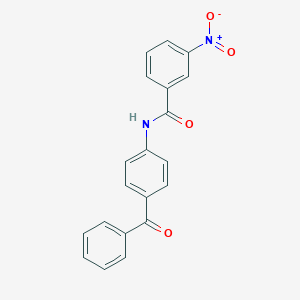

N-(4-Benzoylphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a benzoylphenyl group at the para position of the aniline moiety and a nitro substituent at the meta position of the benzamide ring. For instance, related compounds, such as N-(4-hydroxyphenyl)-3-nitrobenzamide, have been synthesized via nucleophilic substitution reactions involving amide derivatives and aryl halides, as demonstrated in the preparation of phthalazine derivatives . The nitro group is a critical functional moiety, often associated with electron-withdrawing effects that enhance reactivity in pharmacological contexts, such as enzyme inhibition or cytotoxicity .

Properties

Molecular Formula |

C20H14N2O4 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C20H14N2O4/c23-19(14-5-2-1-3-6-14)15-9-11-17(12-10-15)21-20(24)16-7-4-8-18(13-16)22(25)26/h1-13H,(H,21,24) |

InChI Key |

PSHFOCPULCDJGA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Benzoylphenyl)maleimide Derivatives

These derivatives, such as compound 20c (N-(4-benzoylphenyl)maleimide), exhibit potent cytotoxicity in cancer cell lines. In HG-3 cells, 20c demonstrated an IC50 of 0.71 µM, comparable to the phenylmaleimide derivative 20a (IC50 = 0.48 µM) . The benzoylphenyl group enhances target binding affinity, while the maleimide moiety contributes to irreversible enzyme inhibition. covalent binding).

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)

This indole carboxamide derivative (compound 3) significantly reduced plasma triglycerides (31% reduction at 15 mg/kg) and increased HDL cholesterol in Triton WR-1339-induced hyperlipidemic rats . The fluorine atom and indole ring improve metabolic stability and lipid solubility.

N-(4-Benzoylphenyl)pyrrole-2-carboxamide Derivatives

Recent studies highlight pyrrole-2-carboxamide derivatives (e.g., compound 3 and 5 ) as potent lipid-lowering agents. These compounds reduced total cholesterol by 28–35% and triglycerides by 30–40% in hyperlipidemic rats, with HDL cholesterol increases of 15–20% . The pyrrole ring facilitates π-π stacking interactions with lipid-regulating enzymes like PPAR-α, a mechanism less likely for nitro-substituted benzamides due to steric and electronic differences .

N-(3-Fluorophenyl)-3-nitrobenzamide

This analog shares the 3-nitrobenzamide core but replaces the 4-benzoylphenyl group with a 3-fluorophenyl moiety. The absence of the benzoylphenyl group likely reduces affinity for lipid metabolism targets compared to N-(4-benzoylphenyl)-3-nitrobenzamide.

Data Tables: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.